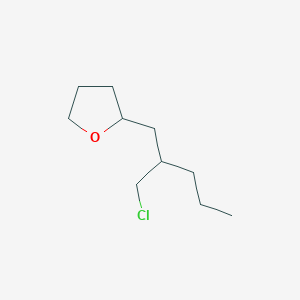
2-(2-(Chloromethyl)pentyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Chloromethyl)pentyl)tetrahydrofuran is an organic compound with the molecular formula C10H19ClO and a molecular weight of 190.71 g/mol . This compound is a derivative of tetrahydrofuran, a five-membered ring ether, and contains a chloromethyl group attached to a pentyl chain. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Chloromethyl)pentyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with chloromethylpentane under specific conditions. One common method involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloromethyl group . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the compound is produced with high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Chloromethyl)pentyl)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an alcohol or ketone .
Aplicaciones Científicas De Investigación
2-(2-(Chloromethyl)pentyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 2-(2-(Chloromethyl)pentyl)tetrahydrofuran exerts its effects involves the interaction of the chloromethyl group with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that affect their function. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)tetrahydrofuran: A simpler analog with a single chloromethyl group attached to the tetrahydrofuran ring.
2-(2-(Chloromethyl)phenyl)tetrahydrofuran: Contains a phenyl group instead of a pentyl chain, leading to different chemical properties and reactivity.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and a wide range of uses in various fields .
Propiedades
Fórmula molecular |
C10H19ClO |
|---|---|
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
2-[2-(chloromethyl)pentyl]oxolane |
InChI |
InChI=1S/C10H19ClO/c1-2-4-9(8-11)7-10-5-3-6-12-10/h9-10H,2-8H2,1H3 |
Clave InChI |
QTLMCDDGRLBZPR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC1CCCO1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


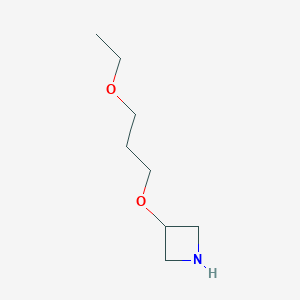
![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B15327015.png)


![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)

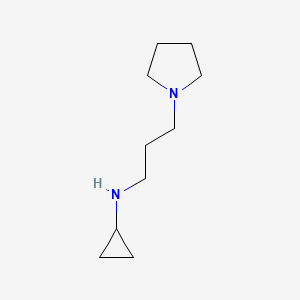
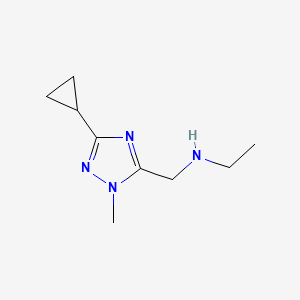
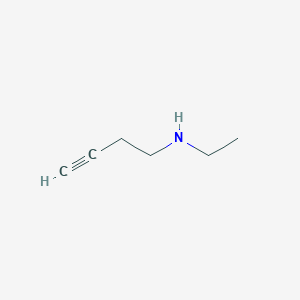
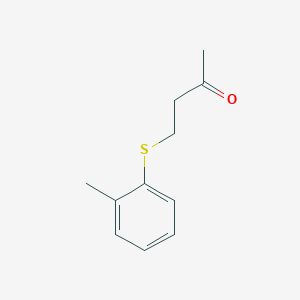
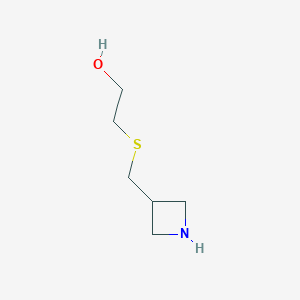
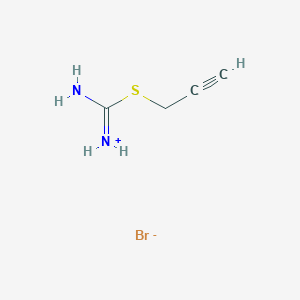
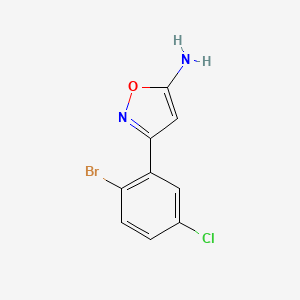
![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327115.png)
